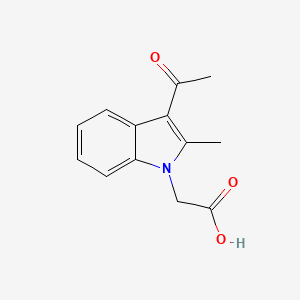
(3-Acetyl-2-methyl-indol-1-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Acetyl-2-methyl-indol-1-yl)-acetic acid, or 3-AIMA, is an organo-metallic compound composed of a carboxylic acid and an indole group. It is a versatile and powerful reagent used in synthetic organic chemistry, biochemistry, and pharmacology. 3-AIMA is a common building block for the synthesis of complex molecules and is widely used in the production of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Biochemical Assays and Metabolic Studies
3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency Detection
A study developed a rapid radiochemical assay for detecting 3-hydroxy-3-methylglutaryl-coenzyme A lyase activity in cell extracts. This method facilitates the diagnosis of metabolic disorders and could inform research on related acetyl compounds (Gibson et al., 1990).
Metabolism and Excretion Studies
Prostaglandin D2 Receptor Antagonist Metabolism
A comprehensive study on the metabolism and excretion of MK-0524, a prostaglandin D2 receptor antagonist, in humans provides insights into the metabolic pathways and potential research applications of similar acetyl-based compounds (Karanam et al., 2007).
Diagnostic Biomarker Research
Urinary Metabolomic Markers for Autism Spectrum Disorder
Research into urinary metabolomic markers for autism spectrum disorder identified several metabolites, including indole-3-acetic acid. This study highlights the potential of metabolomic profiling in diagnosing and understanding the biochemical underpinnings of neurological conditions (Olešová et al., 2020).
Nutritional Biochemistry
Effects of Dietary Supplementation on Colonic Carboxylic Acids
A study on the impact of β-glucan enriched oat bran on fecal carboxylic acids in healthy subjects found an increase in acetic, propionic, and butyric acids, indicating a potential research area for the effects of diet on colonic health and related acetyl compounds (Nilsson et al., 2008).
Propiedades
IUPAC Name |
2-(3-acetyl-2-methylindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-13(9(2)15)10-5-3-4-6-11(10)14(8)7-12(16)17/h3-6H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHOPWDTCWYJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-2-methyl-indol-1-yl)-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2677048.png)
![3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2677049.png)
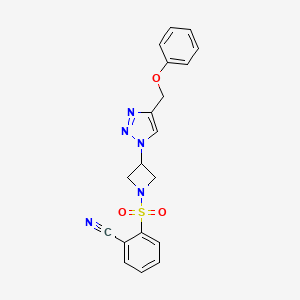
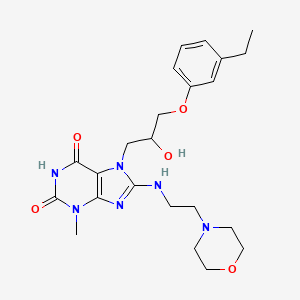
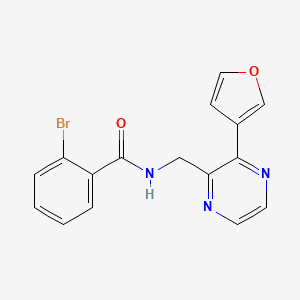
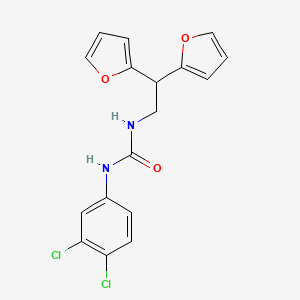
![3-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2677060.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2677063.png)
![1-[4-(2-Benzyl-2-methylpyrrolidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2677064.png)
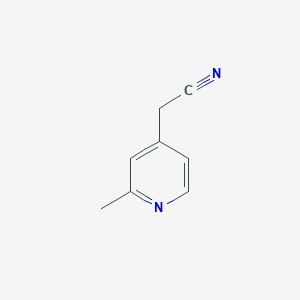
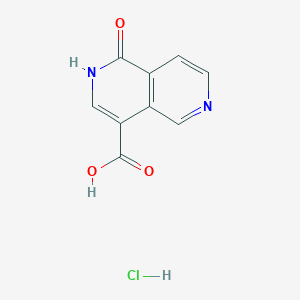
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride](/img/no-structure.png)
